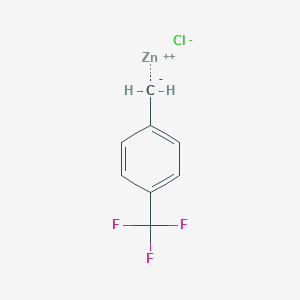
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is an organozinc compound that features a benzyl group substituted with a trifluoromethyl group at the para position, coordinated to a zinc(II) ion and chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE typically involves the reaction of (4-(trifluoromethyl)benzyl)magnesium chloride with zinc(II) chloride. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction is typically performed in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the organozinc compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bound benzyl group is transferred to an electrophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides are used under mild conditions.
Cross-Coupling: Catalysts like palladium or nickel are employed, often in the presence of ligands to facilitate the reaction.
Oxidation/Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from reactions involving this compound include substituted benzyl derivatives, which can be further functionalized for various applications.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is used as a reagent for introducing the (4-(trifluoromethyl)benzyl) group into target molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals where the trifluoromethyl group imparts desirable properties such as increased metabolic stability and lipophilicity.
Biology and Medicine
The compound is explored for its potential in drug discovery and development. The trifluoromethyl group is known to enhance the biological activity of compounds, making this compound a useful intermediate in the synthesis of biologically active molecules.
Industry
In the materials science industry, this compound is used in the development of advanced materials with unique properties, such as improved thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE exerts its effects involves the transfer of the (4-(trifluoromethyl)benzyl) group to a target molecule. This transfer is facilitated by the zinc(II) ion, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- (4-methylbenzyl)zinc(II) chloride
- (4-chlorobenzyl)zinc(II) chloride
- (4-fluorobenzyl)zinc(II) chloride
Uniqueness
Compared to similar compounds, 4-TRIFLUOROMETHYLBENZYLZINCCHLORIDE is unique due to the presence of the trifluoromethyl group, which significantly enhances the compound’s chemical and physical properties. The trifluoromethyl group increases the lipophilicity, metabolic stability, and overall reactivity of the compound, making it more versatile and valuable in various applications.
Propiedades
Fórmula molecular |
C8H6ClF3Zn |
|---|---|
Peso molecular |
260.0 g/mol |
Nombre IUPAC |
zinc;1-methanidyl-4-(trifluoromethyl)benzene;chloride |
InChI |
InChI=1S/C8H6F3.ClH.Zn/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ZZGLYJFBLGXGPU-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C1=CC=C(C=C1)C(F)(F)F.[Cl-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(5-Amino-3-phenylamino-[1,2,4]triazol-1-yl)-2-methoxy-benzonitrile](/img/structure/B8395958.png)
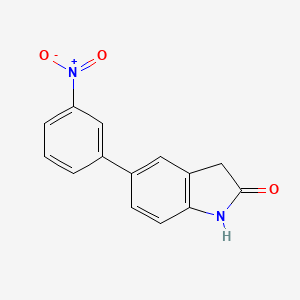
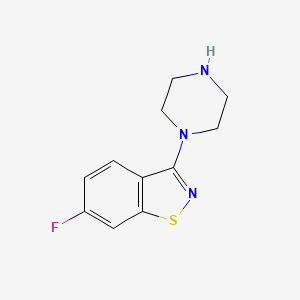

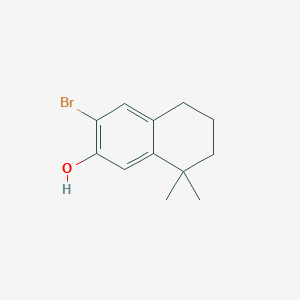

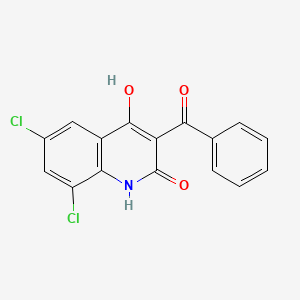
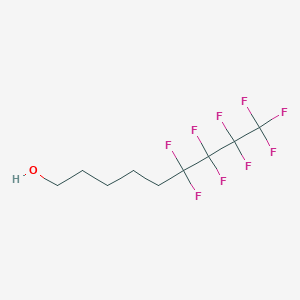
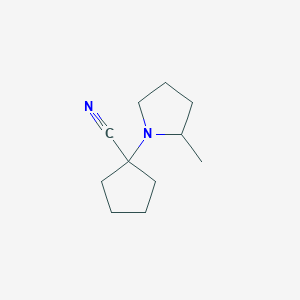



![Carbamimidic acid, N-cyano-N'-[6,7,8,9-tetrahydro-7-(1-pyrrolidinyl)-5H-benzocyclohepten-2-yl]-, phenyl ester](/img/structure/B8396049.png)

